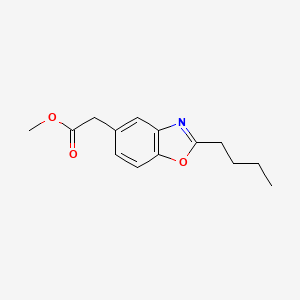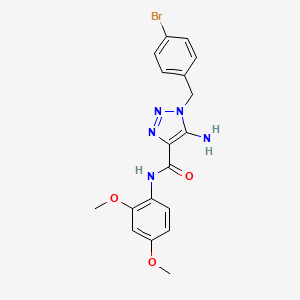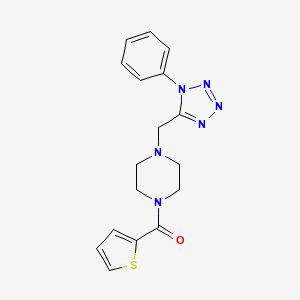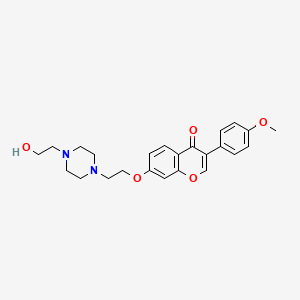![molecular formula C18H16N2O4S B2940732 methyl 4-(3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamido)benzoate CAS No. 862827-86-9](/img/structure/B2940732.png)
methyl 4-(3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of benzo[d]thiazole . Benzo[d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen . It’s a component of many derivatives and is notable as a component of the vitamin thiamine (B1) .
Synthesis Analysis
Isothiazolinones, a class of heterocycles, can be prepared on an industrial scale by the ring-closure of 3-mercaptopropanamides . These in turn are produced from acrylic acid via the 3-mercaptopropionic acid .Molecular Structure Analysis
Thiazoles are members of the azoles, heterocycles that include imidazoles and oxazoles . Being planar, thiazoles are characterized by significant pi-electron delocalization and have some degree of aromaticity .Chemical Reactions Analysis
The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .Physical And Chemical Properties Analysis
Thiazole itself is a pale yellow liquid with a pyridine-like odor and the molecular formula C3H3NS .Applications De Recherche Scientifique
Antitumor Activity
This compound has been synthesized and evaluated for its potential antitumor activity. Derivatives of this compound have shown growth inhibition in various human solid tumor cell lines and leukemia HL-60 cell lines . The structure of the compound allows it to interact with DNA, potentially leading to DNA damage that can inhibit tumor growth.
Synthesis of Novel Derivatives
The compound serves as a precursor for the synthesis of a range of novel derivatives. These derivatives can be designed to have enhanced properties such as increased water solubility or altered pharmacokinetics, which can be beneficial for various therapeutic applications .
Development of Diagnostic Tools
Due to its structural properties, the compound can be used in the development of diagnostic tools. It can be modified to create probes or markers that bind to specific cellular components, aiding in the detection and diagnosis of diseases .
Spectroscopy Applications
The compound’s derivatives can be utilized as solvatochromic and fluorogenic dyes for spectroscopy applications. These dyes can help in monitoring microbiological objects and cellular compartments, which is crucial in understanding the pathogenesis of new pathogens .
Pharmaceutical Research
In pharmaceutical research, the compound can be used to test the efficacy of new pharmacophores. It can be employed to trace their cellular uptake and function within living systems, which is essential for drug development .
Chemical Biology
The compound can be used in chemical biology to study the interaction between small molecules and biological systems. Its ability to bind to DNA and RNA makes it a valuable tool for understanding the molecular mechanisms underlying various biological processes .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
methyl 4-[3-(2-oxo-1,3-benzothiazol-3-yl)propanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-24-17(22)12-6-8-13(9-7-12)19-16(21)10-11-20-14-4-2-3-5-15(14)25-18(20)23/h2-9H,10-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKLVXDZLITJTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCN2C3=CC=CC=C3SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamido)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[[4-benzyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2940653.png)

![N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2940656.png)
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2940659.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]-2-ethylbenzimidazole](/img/structure/B2940661.png)
![N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-DL-phenylalanine](/img/structure/B2940662.png)
![Ethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2940663.png)
![1-(Indolin-1-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2940666.png)



